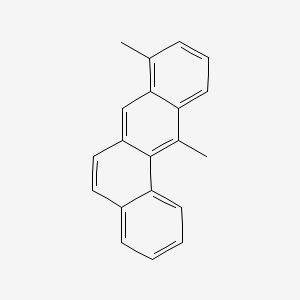

Benz(a)anthracene, 8,12-dimethyl-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Research

Benz(a)anthracene (B33201), 8,12-dimethyl-, more commonly known in scientific literature as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is a synthetic polycyclic aromatic hydrocarbon (PAH). ontosight.aiontosight.ai PAHs are a class of organic compounds that result from the incomplete combustion of organic materials such as fossil fuels and wood. ontosight.ainih.gov Many compounds within the PAH family have been identified as potent carcinogens and are subjects of extensive research in toxicology, environmental science, and cancer biology. ontosight.ainih.gov

DMBA's structure consists of a benz(a)anthracene backbone with two methyl groups, which contributes to its high lipophilicity. ontosight.ainih.gov This property allows it to accumulate in fatty tissues, such as the mammary gland, which is a primary target for its carcinogenic activity in rodent models. nih.govoup.com The study of DMBA is crucial for understanding the broader mechanisms of PAH-induced carcinogenesis. nih.govoup.com

Historical Perspectives on Benz(a)anthracene, 8,12-dimethyl- as a Research Model

Historically, DMBA has been a cornerstone in experimental cancer research. nih.govwikipedia.org It is a potent organ-specific laboratory carcinogen widely used to induce tumors in animal models. wikipedia.orgnih.gov A significant reason for its extensive use is its reliability in inducing mammary carcinomas in certain rat strains, particularly the Sprague-Dawley rat. nih.gov

Notably, a single dose of DMBA can be sufficient to induce mammary adenocarcinomas in these models, which is a distinct advantage over other PAHs like benzo(a)pyrene that require multiple administrations. nih.gov This potency and predictability have made DMBA an invaluable tool for studying the molecular and cellular events involved in the initiation and promotion stages of cancer. nih.govwikipedia.org Research using DMBA has been instrumental in elucidating the roles of hormonal factors, metabolic activation, and genetic susceptibility in cancer development. nih.govnih.gov For instance, studies have shown that ovariectomy can suppress the susceptibility of rats to DMBA-induced tumors, highlighting the role of ovarian hormones in the process. nih.gov

Significance of Benz(a)anthracene, 8,12-dimethyl- in Mechanistic Investigations

The significance of DMBA in mechanistic investigations lies in its well-characterized pathway of metabolic activation and its interaction with cellular macromolecules. DMBA itself is not the ultimate carcinogen; it requires metabolic activation by enzymes, primarily cytochrome P450s, to become reactive. researchgate.netusp.brpnas.org This process leads to the formation of diol epoxides, which are highly reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. researchgate.netnih.govmedicopublication.com

The formation of these DMBA-DNA adducts is considered a critical initiating event in its carcinogenic process, as they can lead to mutations in critical genes if not repaired. medicopublication.comresearchgate.netf1000research.com Specifically, research has shown that DMBA metabolites can bind to deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. oup.comnih.gov The study of these adducts provides a direct link between chemical exposure and genetic damage.

Furthermore, DMBA has been shown to induce specific mutations, such as in the H-Ras proto-oncogene, which is a key finding in understanding chemical carcinogenesis. nih.gov Investigations into DMBA's effects have also extended to its role as an endocrine disruptor, as it can interfere with hormonal signaling pathways, further contributing to its carcinogenic effects. nih.gov Acute exposure has also been linked to follicle depletion in neonatal rat ovaries. nih.gov

The use of DMBA in research has allowed for detailed studies into:

The specific enzymes involved in its metabolism. researchgate.netaacrjournals.org

The types and distribution of DNA adducts formed in different tissues. nih.govoup.com

The subsequent genetic and cellular changes that lead to tumor development. nih.govf1000research.com

Interactive Data Table: Physicochemical Properties of Benz(a)anthracene, 8,12-dimethyl-

| Property | Value |

| IUPAC Name | 7,12-Dimethyltetraphene |

| Other Names | 7,12-Dimethylbenzo[a]phenanthrene, 7,12-Dimethylbenzanthracene |

| CAS Number | 57-97-6 |

| Chemical Formula | C₂₀H₁₆ |

| Molar Mass | 256.348 g·mol⁻¹ |

| Melting Point | 122 to 123 °C (252 to 253 °F; 395 to 396 K) |

| Appearance | Powder |

| Data sourced from multiple references. wikipedia.orgsigmaaldrich.com |

Interactive Data Table: Key Research Findings on DMBA-Induced Carcinogenesis

| Research Area | Key Finding |

| Metabolic Activation | DMBA is metabolized by cytochrome P450 enzymes to form reactive diol epoxides. researchgate.netpnas.org |

| DNA Adduct Formation | The diol epoxides of DMBA form covalent adducts with DNA, primarily at deoxyadenosine and deoxyguanosine residues. oup.comnih.gov |

| Genetic Mutations | DMBA is known to induce mutations in the H-Ras proto-oncogene. nih.gov |

| Hormonal Influence | The carcinogenicity of DMBA is influenced by ovarian hormones. nih.gov |

| Organ Specificity | DMBA is a potent inducer of mammary tumors in specific rat strains. nih.govusp.br |

| Data compiled from various research articles. |

Structure

2D Structure

Properties

CAS No. |

20627-31-0 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

8,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-17-14(2)20-16(12-19(13)17)11-10-15-7-3-4-8-18(15)20/h3-12H,1-2H3 |

InChI Key |

FBIFSZUQMIZITB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Research of Benz a Anthracene, 8,12 Dimethyl

Established Synthetic Routes for Benz(a)anthracene (B33201), 8,12-dimethyl-

The synthesis of 8,12-dimethylbenz(a)anthracene, a potent carcinogen widely used in cancer research, has been approached through various methodologies, ranging from classical multi-step procedures to more streamlined approaches. wikipedia.org

Classical Organic Synthesis Methodologies

A new synthesis method for 7,12-dimethylbenz[a]anthracene (B13559) and its methoxy (B1213986) derivatives has also been developed. acs.org This highlights the ongoing efforts to refine and improve upon classical synthetic strategies.

Synthesis of Labeled Benz(a)anthracene, 8,12-dimethyl- Derivatives for Mechanistic Tracing

To understand the metabolic pathways and mechanisms of action of 8,12-dimethylbenz(a)anthracene, isotopically labeled derivatives are indispensable tools. The synthesis of these labeled compounds allows researchers to trace the molecule's fate within biological systems.

For example, primary mouse embryo cell cultures have been treated with 7,12-[3H]dimethylbenz(a)anthracene to study its binding to DNA. nih.gov This use of a tritium-labeled derivative was crucial in identifying the specific DNA adducts formed. nih.gov Similarly, the synthesis of deuterium-labeled precursors has been employed in biogenetic studies of other complex molecules, a technique that could be applied to investigate the biosynthesis of 8,12-dimethylbenz(a)anthracene metabolites. acs.org

Preparation of Structural Analogs and Fluorine-Substituted Derivatives for Research

The synthesis of structural analogs, including fluorine-substituted derivatives, is a key strategy for probing the structure-activity relationships of 8,12-dimethylbenz(a)anthracene. Fluorine substitution, in particular, can significantly alter the electronic properties of the molecule and influence its metabolic activation and carcinogenic potential.

Syntheses of 9-fluoro- and 10-fluoro-7,12-dimethylbenz[a]anthracenes have been reported. epa.govacs.org These syntheses often involve multi-step sequences starting from fluorinated precursors. For example, the synthesis of 9-fluoro-7,12-dimethylbenz(a)anthracene can be achieved from 9-fluoro-7,12-benz(a)anthraquinone. epa.gov This quinone is reacted with methyllithium (B1224462) to introduce the two methyl groups, followed by reduction to yield the final product. epa.gov The synthesis of the 10-fluoro analog follows a similar strategic approach. epa.gov

The preparation of these derivatives allows for comparative studies to pinpoint the critical regions of the molecule responsible for its biological effects.

Synthetic Methods for Metabolite Isolation and Characterization

Understanding the metabolism of 8,12-dimethylbenz(a)anthracene is crucial for elucidating its mechanism of carcinogenesis. The synthesis of potential metabolites serves as a vital tool for their identification and characterization in biological samples.

Key metabolites of 8,12-dimethylbenz(a)anthracene include hydroxymethyl derivatives and dihydrodiols. nih.govcapes.gov.br For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene have been synthesized by the oxidation of the parent compound. nih.gov The synthesis of 7,12-epidioxy-7,12-dihydro-DMBA has also been reported. nih.gov

Environmental Occurrence, Fate, and Transport Research of Benz a Anthracene, 8,12 Dimethyl

Sources and Formation Pathways in Environmental Systems

The primary routes of entry for 8,12-dimethylbenz(a)anthracene into the environment are through combustion processes and the release of fossil fuels.

Incomplete Combustion Processes

8,12-dimethylbenz(a)anthracene is formed during the incomplete combustion of organic materials. nih.govnih.govepa.gov This includes both natural events and human activities. Natural sources include forest fires and volcanic eruptions. nih.gov Anthropogenic sources are more widespread and include industrial emissions, vehicle exhaust, and the burning of substances like coal and cigarettes. nih.govepa.govnih.gov The compound is a recognized component of tobacco smoke and diesel exhaust.

Fossil Fuel and Petroleum-Derived Sources

This PAH is also associated with fossil fuels and their derivatives. nih.govnih.gov It has been identified in crude oil and its refined products. nih.govusgs.gov Consequently, spills, leaks, and the improper disposal of petroleum products contribute to its presence in the environment. nih.gov Coal tar, a byproduct of coal processing, is another significant source of this and other PAHs. nih.gov

Environmental Distribution and Accumulation Research

Once released into the environment, the physicochemical properties of 8,12-dimethylbenz(a)anthracene, particularly its low water solubility and high lipophilicity, govern its distribution and tendency to accumulate in certain environmental compartments.

Accumulation in Soils and Sediments

Due to its hydrophobic nature, 8,12-dimethylbenz(a)anthracene tends to adsorb strongly to organic matter in soils and sediments. This leads to its persistence and accumulation in these matrices, which act as environmental sinks. Research has shown its presence in contaminated soils, often alongside other PAHs.

Table 1: Reported Concentrations of Benz(a)anthracene (B33201), 8,12-dimethyl- in Soil and Sediment

| Environmental Matrix | Location/Study Details | Concentration Range | Reference |

| Soil | Not specified | Data often grouped with other PAHs |

Further research is needed to populate this table with more specific concentration data for 8,12-dimethylbenz(a)anthracene.

Bioaccumulation in Aquatic Organisms

The lipophilic character of 8,12-dimethylbenz(a)anthracene gives it the potential to bioaccumulate in the fatty tissues of aquatic organisms. Studies have investigated its uptake and retention in various species. For instance, research on a laboratory-scale marine food chain demonstrated that while mussels (Mytilus galloprovincialis) can bioaccumulate the compound, fish (Dicentrarchus labrax) show negligible quantities, likely due to a more efficient metabolic detoxification system. In another study, the bioconcentration factor for an unspecified isomer of dimethylbenzanthracene in the clam Macoma inquinata was determined.

Table 2: Bioaccumulation of Benz(a)anthracene, 8,12-dimethyl- in Aquatic Organisms

| Organism | Study Details | Finding | Reference |

| Mussels (Mytilus galloprovincialis) | Laboratory food chain exposure | Bioaccumulated the compound | |

| Fish (Dicentrarchus labrax) | Laboratory food chain exposure | Negligible quantities found due to efficient metabolism | |

| Clam (Macoma inquinata) | Exposure to crude oil-contaminated detritus | Log bioconcentration factor of 3.13 for an unspecified isomer |

This table summarizes qualitative and semi-quantitative findings on the bioaccumulation of 8,12-dimethylbenz(a)anthracene.

Environmental Degradation and Transformation Pathways

The persistence of 8,12-dimethylbenz(a)anthracene in the environment is influenced by various degradation and transformation processes, which can be biotic or abiotic.

Light plays a significant role in the breakdown of this compound. Photodegradation can convert 8,12-dimethylbenz(a)anthracene into several other products. researchgate.net Identified photoproducts include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7,12-epidioxy-7,12-dihydro-DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), and 12-hydroxymethyl-7-methylbenz[a]anthracene. researchgate.net

Microbial degradation is another key pathway for the removal of PAHs from the environment. Fungi, for example, can break down the related compound benz[a]anthracene. The ligninolytic fungus Irpex lacteus has been shown to degrade benz[a]anthracene-7,12-dione to smaller molecules such as 1,2-naphthalenedicarboxylic acid, phthalic acid, and 1-tetralone. researchgate.net It is plausible that similar pathways exist for the microbial degradation of 8,12-dimethylbenz(a)anthracene. The initial oxidation of benz[a]anthracene can lead to the formation of benz[a]anthracene-7,12-dione through both photodegradation and microbial processes. researchgate.net

Photochemical Degradation Studies

The environmental persistence of Benz(a)anthracene, 8,12-dimethyl- (DMBA) is significantly influenced by photochemical degradation, a process initiated by the absorption of light. Research indicates that DMBA is susceptible to direct photolysis as it strongly absorbs light at wavelengths greater than 290 nm. nih.gov Upon exposure to light, DMBA undergoes transformation into several photoproducts.

One study identified the principal products of this photo-irradiation process, which include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and 7,12-epidioxy-7,12-dihydro-DMBA. wisc.edu Additionally, hydroxylated methyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene and 12-hydroxymethyl-7-methylbenz[a]anthracene are also formed. wisc.edu The formation of these products demonstrates that photo-oxidation is a key degradation pathway.

In a controlled marine microcosm study, the rapid nature of this degradation was highlighted. Within just 12 hours of its introduction into the ecosystem, an estimated 95% of the initial carbon-14 (B1195169) labeled DMBA was observed to be photodegraded. acs.org This rapid transformation underscores the importance of sunlight in the natural attenuation of this compound in aquatic environments.

Photochemical Degradation Products of Benz(a)anthracene, 8,12-dimethyl-

| Photoproduct | Reference |

|---|---|

| Benz(a)anthracene-7,12-dione | wisc.edu |

| 7-Hydroxy-12-keto-7-methylbenz(a)anthracene | wisc.edu |

| 7,12-Epidioxy-7,12-dihydro-DMBA | wisc.edu |

| 7-Hydroxymethyl-12-methylbenz(a)anthracene | wisc.edu |

| 12-Hydroxymethyl-7-methylbenz(a)anthracene | wisc.edu |

Microbial Metabolism and Detoxification in Environmental Contexts

Microbial activity is a critical component in the breakdown and detoxification of DMBA in the environment. Various microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this potent polycyclic aromatic hydrocarbon (PAH). The metabolic pathways, however, differ significantly among species, leading to a diverse range of transformation products.

Studies involving the bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum have shown that these organisms metabolize DMBA primarily through hydroxylation of the methyl groups, producing methyl-hydroxylated metabolites. nih.govmit.edu

In contrast, the fungus Cunninghamella elegans utilizes a different primary pathway. Its metabolism of DMBA yields dihydrodiols as the major products, specifically DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov This organism is also capable of producing hydroxymethyl derivatives of these dihydrodiols. nih.gov

Metabolites of Benz(a)anthracene, 8,12-dimethyl- from Microbial Metabolism

| Microorganism | Major Metabolites | Reference |

|---|---|---|

| Pseudomonas aeruginosa (bacterium) | Methyl-hydroxylated metabolites | nih.govmit.edu |

| Penicillium notatum (fungus) | Methyl-hydroxylated metabolites | nih.govmit.edu |

| Cunninghamella elegans (fungus) | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, 7-Hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols | nih.govacs.org |

| Syncephalastrum racemosum (fungus) | 7-Hydroxymethyl-12-methylbenz[a]anthracene, 7,12-Dihydroxymethylbenz[a]anthracene | acs.org |

Transport Mechanisms in Environmental Compartments

The movement of Benz(a)anthracene, 8,12-dimethyl- through the environment is governed by its physicochemical properties, particularly its low volatility and strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca Once released into the environment, its transport is dictated by the medium it enters. In soil, it is expected to be largely immobile due to strong adsorption. tulane.edu If it reaches waterways, it will associate with suspended solids and sediment, with slow volatilization from the water surface being a potential, albeit attenuated, fate process. tulane.edu

Atmospheric Transport Phenomena

The atmospheric transport of Benz(a)anthracene, 8,12-dimethyl- is a key mechanism for its distribution over wider geographical areas. Due to its low vapor pressure, DMBA exists in the atmosphere in both the vapor phase and, significantly, adsorbed to particulate matter. nih.gov

Like other polycyclic aromatic hydrocarbons (PAHs), DMBA released from combustion sources adsorbs onto airborne particles such as soot and fly ash. nih.gov These particles are then carried by prevailing winds, and the distance of transport is heavily dependent on the particle size, with smaller particles facilitating long-range transport. nih.gov

Vapor-phase DMBA is subject to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 2.4 hours. nih.gov Particulate-phase DMBA is removed from the atmosphere primarily through wet and dry deposition. nih.govdcceew.gov.au This process of atmospheric transport and subsequent deposition is a significant pathway for the contamination of remote terrestrial and aquatic ecosystems. nih.gov

Metabolic Pathways and Biotransformation Research of Benz a Anthracene, 8,12 Dimethyl

Hepatic Microsomal Metabolism Studies

The initial and most critical steps in the biotransformation of DMBA occur within the hepatic microsomes, the subcellular fractions of liver cells rich in metabolic enzymes.

Identification of Primary and Secondary Metabolites

The metabolism of DMBA in rat liver microsomes is a multifaceted process yielding a variety of products. pnas.orgnih.govnih.gov High-pressure liquid chromatography (HPLC) has been instrumental in separating and quantifying these metabolites. pnas.orgnih.govnih.gov

Primary metabolism involves the initial enzymatic modification of the parent DMBA molecule. Key primary metabolites include:

Hydroxymethyl derivatives: 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene (7-M-12-OHMBA) are formed through the hydroxylation of the methyl groups. pnas.org

Dihydrodiols: A series of trans-dihydrodiols are formed at various positions on the aromatic ring, including the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov

Phenols: Phenolic derivatives, such as 3-hydroxy-DMBA and 4-hydroxy-DMBA, are also produced. pnas.orgnih.gov

Secondary metabolism involves the further transformation of these primary metabolites. For instance, 7-OHM-12-MBA can undergo further oxidation to form dihydrodiols like 7-hydroxymethyl-12-methylbenz[a]anthracene-8,9-diol. pnas.org Studies have shown that prior hydroxylation at the 7-methyl group can influence the subsequent metabolic steps, redirecting metabolism towards the formation of DMBA 3,4-dihydrodiol and away from the 5,6-dihydrodiol. nih.gov The extent of this secondary metabolism is notably higher in liver microsomes induced with 3-methylcholanthrene (B14862) compared to those induced with phenobarbital (B1680315) or uninduced microsomes. nih.gov

Some previously unrecognized metabolites have also been tentatively identified, including 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene and various hydroxy- and dihydroxy-derivatives of 7,12-dihydroxymethylbenz[a]anthracene. nih.govnih.gov

Table 1: Identified Metabolites of 8,12-dimethylbenz(a)anthracene in Hepatic Microsomes

| Metabolite Class | Specific Metabolites |

| Primary Metabolites | |

| Hydroxymethyl derivatives | 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA)7-methyl-12-hydroxymethylbenz(a)anthracene (7-M-12-OHMBA) |

| Dihydrodiols | DMBA-3,4-dihydrodiolDMBA-5,6-dihydrodiolDMBA-8,9-dihydrodiolDMBA-10,11-dihydrodiol |

| Phenols | 3-hydroxy-DMBA4-hydroxy-DMBA |

| Secondary Metabolites | |

| Dihydroxymethyl derivatives | 7,12-dihydroxymethylbenz(a)anthracene (7,12-diOHMBA) |

| Dihydroxy-hydroxymethyl derivatives | 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene |

| Hydroxy-dihydroxymethyl derivatives | 3-hydroxy-7,12-dihydroxymethylbenz[a]anthracene4-hydroxy-7,12-dihydroxymethylbenz[a]anthracene |

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

The initial oxidation of DMBA is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. pnas.org Specifically, CYP1A1 and CYP1B1, members of the CYP1 family, play crucial and distinct roles in the metabolic activation of this compound. pnas.orgnih.govnih.gov

CYP1B1 is highly effective in converting DMBA to its procarcinogenic metabolite, the 3,4-dihydrodiol. pnas.orgnih.gov This enzyme is predominantly found in extrahepatic tissues. pnas.orgnih.gov Studies using mouse embryo fibroblast cells (10T1/2), which preferentially express CYP1B1, have shown the formation of mainly syn-DMBA-diol-epoxide (DMBADE)-DNA adducts. nih.govacs.org

The induction of these enzymes by compounds like 3-methylcholanthrene can significantly increase the rate of DMBA metabolism. nih.govnih.gov The differential expression and activity of CYP1A1 and CYP1B1 in various tissues are key determinants of the tissue-specific toxicity and carcinogenicity of DMBA. nih.govoup.com

Epoxide Hydrolase Activity and its Role in Metabolite Formation

Following the initial epoxidation of the DMBA aromatic ring by cytochrome P450 enzymes, microsomal epoxide hydrolase (mEH) plays a critical role. researchgate.netoup.comnih.gov This enzyme catalyzes the hydrolysis of the highly reactive epoxide intermediates to form trans-dihydrodiols. researchgate.net

The formation of the proximate carcinogenic metabolite, DMBA-3,4-diol, is a two-step process involving initial epoxidation by a CYP enzyme (primarily CYP1B1) followed by hydrolysis by mEH. nih.gov This dihydrodiol can then be further epoxidized by CYPs to form the ultimate carcinogenic metabolite, DMBA-3,4-diol-1,2-epoxide. researchgate.netnih.gov

The importance of mEH in this metabolic activation pathway has been demonstrated in studies using mEH-null mice. These mice are unable to produce the DMBA-3,4-diol and are consequently resistant to DMBA-induced toxicities. oup.comnih.gov Inhibition of mEH activity, for example by 1,2-epoxy-3,3,3-trichloropropane, has been shown to eliminate the formation of all dihydrodiols from DMBA in rat liver microsomes. nih.govnih.gov This highlights the essential role of mEH in the metabolic pathway leading to the formation of diol-epoxides. oup.com

Conjugation Reactions (e.g., Glucuronide, Sulfate)

Phase II conjugation reactions are crucial for the detoxification and excretion of DMBA metabolites. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl groups of the metabolites, thereby increasing their water solubility.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the excretion of DMBA metabolites in bile. nih.gov Studies in fish cell lines have also demonstrated the importance of glucuronide conjugation in the detoxification of DMBA metabolites. nih.gov For example, in bluegill fry (BF-2) cells, a significant portion of DMBA-7,8-diol is converted to its glucuronide conjugate, which helps prevent its further activation. nih.gov

Sulfate conjugation has also been identified as a metabolic pathway for phenolic derivatives of DMBA in some microbial systems. deepdyve.comoup.com The balance between Phase I activation and Phase II detoxification reactions is a critical factor in determining the ultimate biological effects of DMBA.

Extrahepatic Metabolism Investigations

While the liver is the primary site of DMBA metabolism, biotransformation also occurs in various extrahepatic tissues. creative-biolabs.com These tissues often express different profiles of metabolic enzymes, which can lead to tissue-specific patterns of metabolite formation and toxicity.

CYP1B1, a key enzyme in the initial activation of DMBA, is notably expressed in extrahepatic tissues such as the lungs, ovaries, and bone marrow. pnas.orgnih.govoup.com Studies have shown that CYP1B1 in these tissues is crucial for mediating the carcinogenicity of DMBA. pnas.orgnih.gov For instance, the ovary is capable of bioactivating DMBA to its ovotoxic form, and this process involves the activity of ovarian mEH. nih.gov

The distribution of DMBA and its metabolites has been studied in various organs, including the spleen, thymus, and liver. oup.comoup.com While the concentration of the parent compound may not differ significantly between tissues, the local metabolic activation by enzymes like CYP1B1 and mEH can lead to site-specific toxic effects. oup.comoup.com

Microbial Biotransformation Mechanisms

Microorganisms, including various fungi and bacteria, are capable of metabolizing DMBA, often through pathways that differ from those in mammals. nih.gov

Several fungal strains, such as Cunninghamella elegans and Syncephalastrum racemosum, have been shown to metabolize DMBA extensively. deepdyve.comoup.comnih.gov C. elegans produces major metabolites such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol, as well as their hydroxymethyl derivatives. nih.gov S. racemosum primarily metabolizes DMBA to 7-hydroxymethyl-12-methylbenz(a)anthracene and 7,12-dihydroxymethylbenz(a)anthracene. deepdyve.comoup.com Fungal metabolism can also lead to the formation of glucuronide and sulfate conjugates. deepdyve.comoup.com

Bacteria such as Pseudomonas aeruginosa and Mycobacterium vanbaalenii PYR-1 also transform DMBA. P. aeruginosa has been shown to produce methyl-hydroxylated metabolites. nih.govasm.org M. vanbaalenii PYR-1 can metabolize DMBA to form cis- and trans-5,6-dihydrodiols and 7-hydroxymethyl-12-methylbenz(a)anthracene, indicating both dioxygenation and monooxygenation reactions. nih.gov

The study of microbial biotransformation of DMBA is important for understanding its environmental fate and can also provide insights into novel metabolic pathways.

Fungal Metabolism and Metabolite Profiles

Fungi have demonstrated a significant capacity to metabolize 8,12-dimethylbenz(a)anthracene (DMBA), a potent polycyclic aromatic hydrocarbon (PAH). Research has shown that certain fungal species can transform DMBA into various metabolites, primarily through hydroxylation and the formation of dihydrodiols.

Studies involving the fungi Syncephalastrum racemosum and Cunninghamella elegans have been particularly insightful. nih.govnih.gov These fungi metabolize DMBA into hydroxymethyl derivatives and a series of trans-dihydrodiols. nih.govnih.gov Specifically, Cunninghamella elegans has been shown to produce DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol as major metabolites. nih.gov Additionally, the 7-hydroxymethyl and 12-hydroxymethyl derivatives of these dihydrodiols are also formed. nih.gov

The metabolic process in these fungi is highly stereoselective. For instance, the metabolism of DMBA at the K-region (5,6-position) by S. racemosum and C. elegans results in the formation of a major enantiomer with a 5R,6R absolute stereochemistry. nih.gov This stereoselectivity is a key characteristic of fungal metabolism of this compound. nih.gov The table below summarizes the major metabolites identified in fungal cultures.

| Fungal Species | Major Metabolites | Reference |

| Cunninghamella elegans | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, 7-hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols | nih.gov |

| Syncephalastrum racemosum | Hydroxymethyl metabolites, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) trans-3,4-, -5,6-, -8,9-, and -10,11-dihydrodiols | nih.govnih.gov |

| Penicillium notatum | Methyl-hydroxylated metabolites (no dihydrodiols) | nih.gov |

Comparative Analysis of Fungal vs. Mammalian Metabolism

The metabolic pathways of DMBA in fungi and mammals exhibit notable differences, particularly in stereoselectivity and the types of metabolites produced. While both systems utilize cytochrome P450 monooxygenases and epoxide hydrolases, the resulting products can vary significantly. nih.govresearchgate.net

In mammalian systems, the metabolic activation of DMBA is a critical step in its carcinogenic activity. medicopublication.com This process involves the formation of dihydrodiol epoxides, which can bind to DNA and initiate mutations. researchgate.netresearchgate.net Specifically, the 3,4-dihydrodiol is considered a proximate carcinogenic metabolite in rats. nih.gov The liver is a primary site for this metabolism, with studies on perfused rat livers showing the production of dihydrodiols, hydroxymethyl metabolites, and their glucuronide conjugates. nih.gov

In contrast, fungal metabolism, while also producing dihydrodiols, can exhibit different stereochemical outcomes. nih.gov For example, the K-region dihydrodiol produced by S. racemosum and C. elegans has a predominantly 5R,6R configuration, which is different from that reported for mammalian enzyme systems. nih.gov Furthermore, some fungi, like Penicillium notatum, produce only methyl-hydroxylated metabolites without the formation of dihydrodiols, a profile that contrasts sharply with both other fungi like C. elegans and mammalian systems. nih.gov

The table below provides a comparative overview of DMBA metabolism in fungi and mammals.

| Feature | Fungal Metabolism | Mammalian Metabolism | Reference |

| Primary Metabolites | Hydroxymethyl derivatives, trans-dihydrodiols | Dihydrodiols, hydroxymethyl metabolites, glucuronide conjugates | nih.govnih.govnih.govnih.gov |

| Key Enzymes | Cytochrome P-450 monooxygenase, epoxide hydrolase | Cytochrome P450 (e.g., CYP1A1, CYP1B1), microsomal epoxide hydrolase (mEH) | researchgate.netresearchgate.netusp.br |

| Stereoselectivity | Highly stereoselective, can differ from mammals (e.g., 5R,6R configuration of K-region dihydrodiol) | Stereoselective, leads to the formation of specific enantiomers that are carcinogenic | nih.gov |

| Metabolic Outcome | Can lead to detoxification | Leads to the formation of ultimate carcinogenic metabolites (dihydrodiol epoxides) | researchgate.netresearchgate.net |

Influence of Metabolic Activation on Downstream Biological Events

The metabolic activation of 8,12-dimethylbenz(a)anthracene is a crucial determinant of its biological effects, including carcinogenesis and immunotoxicity. medicopublication.comresearchgate.net The formation of reactive metabolites, particularly dihydrodiol epoxides, is directly linked to these downstream events. researchgate.net

In mammalian systems, the metabolic activation of DMBA is a multi-step process. Enzymes such as cytochrome P450, specifically CYP1B1, and microsomal epoxide hydrolase (mEH) play critical roles. researchgate.net This activation leads to the formation of DNA adducts, which can cause mutations in proto-oncogenes or inactivate tumor suppressor genes, thereby initiating tumor development. researchgate.netnih.gov The administration of DMBA has been shown to increase the activity of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of enzymes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. usp.br

The immunotoxic effects of DMBA are also linked to its metabolic activation. researchgate.net Studies have shown that DMBA can suppress both humoral and cell-mediated immune responses. researchgate.net This immunosuppression is dependent on the metabolic activation of DMBA in lymphoid organs like the spleen. researchgate.net The resulting metabolites can impair vital cellular functions by damaging proteins and lipid membranes through the overproduction of reactive oxygen species (ROS). medicopublication.com

The specific metabolites formed during biotransformation have varying levels of toxicity. The trans-3,4-dihydrodiol-1,2-epoxide is considered the ultimate carcinogenic product of DMBA metabolism. medicopublication.com The biological consequences of DMBA exposure are therefore intricately tied to the metabolic pathways that are active in a particular tissue or organism.

Mechanisms of Biological Interaction and Carcinogenesis by Benz a Anthracene, 8,12 Dimethyl

DNA Adduct Formation and Molecular Interactions

The covalent binding of 8,12-dimethylbenz(a)anthracene (DMBA) metabolites to DNA is a critical initiating event in its mechanism of carcinogenesis. nih.govnih.gov This interaction leads to the formation of DMBA-DNA adducts, which are lesions that can disrupt the normal functions of DNA. researchgate.netnih.gov Studies in various models, including mouse embryo cells and hamster cheek pouch epithelium, have confirmed the formation of these adducts following exposure to DMBA. nih.govnih.gov

The metabolic activation of DMBA to a DNA-binding species involves the formation of highly reactive diol epoxides. nih.gov This pathway requires the formation of a trans-dihydrodiol as a necessary intermediate step. nih.gov Inhibition of the enzyme epoxide hydrase has been shown to decrease the binding of DMBA to DNA in mouse embryo cell cultures, supporting the hypothesis that a diol epoxide is the ultimate reactive metabolite. nih.gov

Both syn- and anti-dihydrodiol-epoxides, which are stereoisomeric forms, are significantly involved in the binding of DMBA to cellular DNA. nih.govnih.gov Studies have successfully separated DMBA:deoxyribonucleoside adducts into fractions derived from both syn- and anti-bay-region dihydrodiol-epoxides. nih.gov The relative contribution of each stereoisomer to DNA binding can vary between cell preparations but appears to be a crucial factor in the compound's carcinogenic activity. nih.govumn.edu These findings indicate that both isomers make a substantial contribution to the DNA damage induced by DMBA. nih.gov

Once formed, the reactive diol epoxides of DMBA bind covalently to specific nucleotide bases within the DNA helix. Unlike some other PAHs, DMBA results in extensive adduction of both adenine (B156593) and guanine (B1146940) residues. nih.gov

Research using radiolabeled precursors in mouse embryo cell cultures has identified the major adducts formed. nih.gov These include:

Bay-region anti-dihydrodiol-epoxide:deoxyguanosine adducts

Bay-region anti-dihydrodiol-epoxide:deoxyadenosine (B7792050) adducts

Bay-region syn-dihydrodiol-epoxide:deoxyadenosine adducts nih.gov

Further studies confirmed that adducts formed in cells treated with DMBA are derived from the reaction of its syn-3,4-dihydrodiol-1,2-epoxide with both deoxyadenosine and deoxyguanosine. nih.gov Spectroscopic analysis of adducts formed with polyadenylic acid revealed that they resulted from the opening of the epoxide ring at the C1 position by the amino group of adenine. nih.gov This propensity for forming substantial amounts of deoxyadenosine adducts is a distinguishing feature of DMBA's interaction with DNA and is linked to its high carcinogenic potency. umn.edunih.gov Specifically, adducts formed at adenine in codon 61 of the H-ras gene are believed to initiate tumorigenesis in mouse skin. umn.edu

The formation of bulky DMBA-DNA adducts presents a significant challenge to the cell's DNA replication and repair machinery. These adducts can physically obstruct the DNA polymerase, leading to errors during replication and potentially causing mutations.

The persistence of these adducts is a key factor in their mutagenic potential. In Syrian hamster cheek pouch epithelium, DMBA-DNA adduct levels were found to decrease very slowly over a period of 240 hours after a single application, indicating that they are not efficiently removed by cellular repair mechanisms. nih.gov Adducts were still measurable as late as five weeks after a single treatment. nih.gov Similarly, studies in cultured trout liver cells detected no significant repair of DMBA-DNA adducts over a 48-hour period, suggesting that some species are less efficient at repairing this type of DNA damage. researchgate.net Recent research also shows that exposure to DMBA impacts the expression of ovarian DNA damage sensing and repair proteins, further highlighting the compound's ability to disrupt these critical cellular defense systems. nih.gov

Genotoxicity Mechanisms

The molecular interactions of DMBA culminate in observable genotoxic effects, primarily through the induction of chromosomal damage. These effects are direct evidence of the compound's ability to compromise genomic integrity.

DMBA is a potent inducer of chromosomal aberrations (CA) in vivo. nih.govnih.gov Studies in rat bone marrow cells have demonstrated that DMBA treatment evokes a significant increase in the frequency of these aberrations. nih.gov

The types of aberrations observed consist mainly of chromatid-type gaps and breaks, with exchanges occurring less frequently. nih.gov In some cases, cells exhibit multiple aberrations, indicating severe chromosomal damage. nih.gov Research has also revealed a degree of specificity in the damage, with certain chromosomes, such as chromosomes 1 and 2 in rats, being more susceptible to DMBA-induced aberrations. nih.gov The distribution of breaks on these chromosomes is nonrandom, with specific "hot spots" for damage being identified. nih.gov This suggests that the action of DMBA at the chromosomal level is not entirely random and may be influenced by chromatin structure or other factors. nih.gov

Table 1: Types of Chromosomal Aberrations Induced by 8,12-Dimethylbenz(a)anthracene in Rat Bone Marrow Cells

| Aberration Type | Description | Frequency | Reference |

| Gaps | Achromatic lesions in the chromatid. | Main type observed | nih.gov |

| Breaks | Discontinuities in the chromatid. | Main type observed | nih.gov |

| Exchanges | Rearrangements involving two or more chromosomes. | Infrequent | nih.gov |

| Multiple Aberrations | Cells containing more than 10 distinct aberrations. | Observed | nih.gov |

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have lagged behind during cell division. Their induction is a well-established marker of genotoxic damage. nih.govnih.gov

8,12-Dimethylbenz(a)anthracene has been shown to significantly induce micronuclei formation in various cell systems, including metabolically competent rat hepatoma cell lines and cultured human lymphocytes. nih.govnih.gov In rat hepatoma cells, which can metabolically activate DMBA into its reactive forms, a significant increase in micronuclei was observed. nih.gov Studies with cultured human lymphocytes also demonstrated micronuclei induction, although the effect was less pronounced compared to other PAHs like benzo(a)pyrene. nih.gov The formation of these micronuclei serves as a quantitative measure of the chromosomal damage—such as breaks and loss—caused by DMBA exposure. nih.govnih.gov

Table 2: Findings on Micronuclei Induction by 8,12-Dimethylbenz(a)anthracene

| Cell System | Observation | Conclusion | Reference |

| Rat Hepatoma Cells (H4IIEC3/G-, 2sFou) | Significant micronucleus induction after a 24-hour treatment. | Demonstrates metabolic activation to genotoxic metabolites. | nih.gov |

| Cultured Human Lymphocytes | Induced micronuclei at higher concentrations (5 and 10 µg/ml). | Confirms genotoxic potential in human cells. | nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The carcinogenic activity of 8,12-dimethylbenz(a)anthracene (DMBA) is not solely reliant on the formation of DNA adducts; it also involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress. researchgate.net This production of oxidants and subsequent oxidative DNA damage are associated with the tumor promotion stage of carcinogenesis. researchgate.net Studies have shown that topical treatment of SENCAR mice with DMBA leads to the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine and 5-hydroxymethyl-2'-deoxyuridine, in epidermal DNA. researchgate.net The levels of these oxidized bases are comparable in magnitude to those induced by potent tumor promoters and can persist for several weeks. researchgate.net

This oxidative stress appears to be linked to inflammatory responses, including edema and the infiltration of polymorphonuclear leukocytes, which are sustained for longer periods than those induced by phorbol (B1677699) esters. researchgate.net The generation of ROS has been observed in various cell types. For instance, in cultured preovulatory follicles, DMBA treatment significantly increases ROS generation. youtube.com Similarly, in neuronal cells, benz(a)anthracene (B33201) exposure leads to an increase in ROS, resulting in a redox imbalance and contributing to oxidative damage and cell death. researchgate.net The metabolic processes that activate DMBA are themselves oxidative, and this activity can concurrently induce oxidant production and DNA base oxidation, suggesting that these oxidative events are integral to the tumor promotion capabilities of DMBA. researchgate.net

Carcinogenic Pathway Elucidation

The elucidation of the carcinogenic pathways of 8,12-dimethylbenz(a)anthracene (DMBA) reveals a multi-stage process involving metabolic activation, interaction with cellular macromolecules, and the disruption of normal cellular processes. nih.govoup.com DMBA is a potent organ-specific laboratory carcinogen that is widely used to induce tumors in experimental models, particularly mammary carcinomas. oup.commdpi.comyoutube.com Its carcinogenic mechanism is complex, with two primary pathways of metabolic activation being central to its activity: one-electron oxidation to form radical cations and monooxygenation by cytochrome P450 enzymes to produce bay-region diol epoxides. wikipedia.org

These reactive metabolites are capable of binding to DNA, forming adducts that lead to heritable genetic mutations, a critical step in tumor initiation. researchgate.netoup.com The entire process, from exposure to tumor development, involves distinct molecular events that precede any clinical signs of cancer. nih.gov DMBA's effectiveness as a carcinogen is linked to its ability to participate in both the initiation and promotion stages of carcinogenesis. nih.gov The susceptibility of a particular tissue, such as the mammary gland, is influenced by factors like the local metabolic activation of the compound and its lipophilic nature, which allows it to concentrate in adipose-rich tissues. oup.com

The Aryl Hydrocarbon Receptor (AhR) pathway plays a crucial role in mediating the toxicity and carcinogenicity of DMBA. youtube.com The AhR is a ligand-activated transcription factor that, upon binding with a ligand like DMBA, translocates to the nucleus and regulates the expression of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2). youtube.comCurrent time information in Salt Lake City, UT, US. The administration of DMBA has been shown to increase AhR activity and induce these specific CYP enzymes. youtube.com

This induction is a critical step in the metabolic activation of DMBA into its ultimate carcinogenic forms, the diol epoxides. youtube.comnih.gov The essential role of this pathway in initiation is demonstrated by findings that inhibiting the cytochrome P-448-dependent monooxygenase system (which includes CYP1A1) can suppress DMBA-induced tumor yields. nih.gov Furthermore, the AhR signaling pathway is confirmed to be functional in DMBA-induced mammary tumors. researchgate.net Interestingly, while activation of AhR is necessary for the metabolic activation of DMBA, certain AhR agonists have been found to inhibit the growth of established DMBA-induced mammary tumors, suggesting a more complex, dual role for this pathway in carcinogenesis. researchgate.net These agonists may function as indirect-acting antiestrogens, representing a potential therapeutic avenue. researchgate.net

Beyond the classical pathway of metabolic activation and DNA adduct formation, DMBA employs non-classical mechanisms that contribute to its carcinogenic profile. One significant mechanism is the induction of long-term neuroendocrine disruptions. oup.com DMBA can alter the functioning of the Hypothalamo-Pituitary-Gonadal (HPG) and Hypothalamo-Pituitary-Adrenal (HPA) axes. oup.com This disruption can lead to an increased secretion of hormones like 17β-estradiol and prolactin, which can promote the growth of hormone-dependent tumors. oup.com

Another non-classical mechanism involves the generation of oxidative stress and associated inflammatory responses, which are typically linked to the tumor promotion stage. researchgate.net DMBA treatment can cause a persistent inflammatory state characterized by edema and leukocyte infiltration. researchgate.net The associated production of reactive oxygen species (ROS) can lead to oxidative DNA damage, separate from the bulky adducts formed by DMBA metabolites. researchgate.net This suggests that DMBA acts as a complete carcinogen by not only initiating cells through genetic mutations but also promoting their growth through epigenetic mechanisms like sustained inflammation and oxidative stress. researchgate.net

Tumorigenesis by 8,12-dimethylbenz(a)anthracene (DMBA) is a multi-step process underpinned by specific molecular events at the stages of initiation and promotion. mdpi.com

Initiation: The primary event in initiation is the metabolic activation of DMBA to reactive diol epoxides, a process dependent on the Aryl Hydrocarbon Receptor (AhR) and cytochrome P450 enzymes. youtube.comnih.gov These electrophilic metabolites then form covalent bonds with DNA, creating bulky adducts. nih.gov The principal adducts identified are derived from the bay-region diol-epoxides of DMBA, including anti-diol-epoxide:deoxyguanosine, syn-diol-epoxide:deoxyadenosine, and anti-diol-epoxide:deoxyadenosine adducts. nih.gov Formation of these adducts can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as the p53 tumor suppressor gene and the H-ras proto-oncogene. nih.govoup.com

Promotion: DMBA also acts as a tumor promoter. researchgate.net The molecular events in this stage are more varied and include the induction of chronic inflammation and oxidative stress. researchgate.net The persistent production of reactive oxygen species (ROS) can cause oxidative DNA damage, further contributing to genomic instability. researchgate.net Additionally, DMBA exposure affects the expression of key regulatory genes. Studies have shown that even 24-48 hours after treatment, DMBA can alter the expression of genes such as H-RAS, C-MYC, and TP53, which are crucial for cell cycle control and proliferation. nih.gov Activation of signaling pathways like mTORC1, which promotes cell growth, survival, and proliferation, has also been demonstrated in DMBA-induced tumor models. nih.gov

Table 1: Key Molecular Events in DMBA-Induced Carcinogenesis

| Stage | Key Molecular Event | Associated Molecules/Pathways | Reference |

|---|---|---|---|

| Initiation | Metabolic Activation | Aryl Hydrocarbon Receptor (AhR), Cytochrome P450 (CYP1A1/1A2) | youtube.comnih.gov |

| DNA Adduct Formation | Diol-epoxides, Deoxyguanosine, Deoxyadenosine | nih.gov | |

| Gene Mutation | p53, H-ras | nih.govoup.com | |

| Promotion | Oxidative Stress & Inflammation | Reactive Oxygen Species (ROS) | researchgate.net |

| Altered Gene Expression | c-myc, TP53 | nih.gov |

As a DNA-damaging agent, 8,12-dimethylbenz(a)anthracene (DMBA) can profoundly impact DNA synthesis and cell cycle progression. Following exposure, DMBA binds to DNA, and this binding is causally linked to an inhibition of DNA synthesis. researchgate.net Studies in regenerating rat liver show that DMBA administered during the early prereplicative phase inhibits DNA synthesis for at least 48 hours. researchgate.net This inhibition coincides with an increase in the amount of carcinogen bound to DNA as cells enter the replicative phase. researchgate.net

The DNA damage caused by DMBA adducts triggers cellular checkpoint mechanisms, often leading to cell cycle arrest. This arrest provides time for the cell to repair the damaged DNA before it can be replicated and passed on to daughter cells. researchgate.netnih.gov A key player in this response is the p53 tumor suppressor protein. researchgate.netnih.gov In response to DNA damage, p53 levels increase, and it functions as a transcription factor to activate other genes, notably p21. youtube.comyoutube.com The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can bind to and inactivate cyclin/CDK complexes, which are the engines that drive the cell cycle forward. nih.gov By inhibiting these complexes, p21 effectively enforces a halt in cell cycle progression, typically at the G1/S checkpoint, preventing the replication of damaged DNA. researchgate.netnih.govnih.gov If the DNA damage is too severe to be repaired, p53 can initiate apoptosis, or programmed cell death. nih.gov

Immunotoxicity and Lymphoid System Interactions

8,12-dimethylbenz(a)anthracene (DMBA) is a potent immunosuppressor, and its carcinogenic activity is linked to its ability to negatively impact the immune system. mdpi.comyoutube.com Exposure to DMBA suppresses both humoral immunity (antibody-mediated) and cell-mediated immunity. youtube.com This immunosuppression has been implicated as an epigenetic mechanism that allows for the outgrowth of initiated, potentially cancerous cells. youtube.com

Studies in mice have demonstrated that DMBA administration leads to a significant suppression of various immune cell functions. The proliferative response of splenocytes to mitogens and allogeneic splenocytes can be suppressed by up to 90%. youtube.com The cytolytic activity of Natural Killer (NK) cells and the generation of cytotoxic T-lymphocytes (CTL) are also severely impaired, with reductions up to 82% and 88%, respectively. youtube.com This impairment of CTL responses correlates with an increased susceptibility to tumor challenges. youtube.com The number of antibody (IgM) plaque-forming cells in response to a T-cell dependent antigen can be suppressed by as much as 95%. youtube.com

The mechanism of this immunotoxicity involves the metabolic activation of DMBA within lymphoid organs like the spleen. The resulting reactive metabolites are thought to induce apoptosis in immune cells, particularly lymphocytes. nih.gov For instance, DMBA can induce apoptosis in pre-B cells through a caspase-8-dependent pathway. nih.gov Research suggests that deficits in T-helper cell function may be a key target, as the suppression of CTL generation could be restored by the addition of the T-cell growth factor Interleukin-2 (B1167480) (IL-2). youtube.com Furthermore, high doses of DMBA can lead to the development of lymphoid tissue neoplasms. youtube.com

Table 2: Immunotoxic Effects of DMBA in B6C3F1 Mice

| Immune Function Assessed | Target Cells/Process | Maximum Suppression Observed | Reference |

|---|---|---|---|

| Cell-Mediated Immunity | Mitogen/Alloantigen-induced Proliferation | 90% | youtube.com |

| Cytotoxic T-Lymphocyte (CTL) Generation | 88% | youtube.com | |

| Natural Killer (NK) Cell Cytolysis | 82% | youtube.com |

| Humoral Immunity | Antibody (IgM) Plaque-Forming Cells (PFC) | 95% | youtube.com |

Organ-Specific Immunosuppression Mechanisms

8,12-Dimethylbenz(a)anthracene (DMBA) exhibits potent organ-specific immunosuppressive effects, with the spleen being a primary target. nih.govnih.gov Studies in aryl hydrocarbon-nonresponsive mice have demonstrated that DMBA induces a dose-dependent reduction in spleen weight, while the thymus weight remains largely unaffected. nih.gov In contrast, wild-type mice experience a significant decrease in both spleen and thymus weights upon exposure to DMBA. nih.gov This suggests that the immunosuppressive mechanism of DMBA in the spleen is, at least in part, independent of the aryl hydrocarbon receptor (AhR) signaling pathway, which is a common mediator for the toxicity of many polycyclic aromatic hydrocarbons (PAHs). nih.gov Further investigations in different mouse strains have confirmed that DMBA exposure leads to a marked decrease in spleen and bone marrow cellularity, again with no significant alteration in thymus weight. nih.gov

Involvement of Microsomal Epoxide Hydrolase in Immunotoxicity

The immunotoxicity of DMBA is intrinsically linked to its metabolic activation, a process in which microsomal epoxide hydrolase (mEH) plays a critical role. nih.govvin.comnih.gov DMBA itself is not the ultimate toxicant; it requires conversion into reactive metabolites that can damage cellular macromolecules, including DNA. nih.gov This metabolic activation is a multi-step process initiated by cytochrome P450 enzymes, which introduce an epoxide group to the DMBA molecule. nih.gov Subsequently, mEH catalyzes the hydrolysis of this epoxide to a dihydrodiol. nih.govnih.gov This dihydrodiol is then further oxidized by cytochrome P450 to form a highly reactive diol-epoxide, the ultimate carcinogenic and immunotoxic species. nih.gov

The indispensable role of mEH in DMBA-induced immunosuppression has been unequivocally demonstrated in studies using mEH-null mice. nih.govvin.com In these genetically modified mice lacking a functional mEH enzyme, DMBA treatment fails to produce the characteristic alterations in spleen weight or cellularity observed in wild-type mice. vin.com Furthermore, the humoral immune response, as measured by the plaque-forming cell (PFC) response, remains unaffected by DMBA in mEH-null mice. vin.com While some partial suppression of T-cell mitogenesis can still be observed at high doses of DMBA in these mice, B-cell mitogenesis is not affected. vin.com High-performance liquid chromatography (HPLC) analysis of spleen microsomes from wild-type mice reveals the presence of mEH-dependent DMBA metabolites, including DMBA-3,4-diol, which are absent in mEH-null mice. nih.gov These findings collectively establish that mEH is a crucial enzyme for the metabolic activation of DMBA in the spleen, leading to the generation of immunotoxic metabolites and subsequent immunosuppression. nih.govvin.com

In Vitro and In Vivo Biological Model Systems for Mechanistic Studies

A variety of biological model systems have been instrumental in elucidating the mechanisms of action of 8,12-dimethylbenz(a)anthracene. These models range from simple microbial systems to complex mammalian organisms, each offering unique advantages for studying different aspects of its toxicity and carcinogenicity.

Mammalian Cell Culture Systems (e.g., Human Bronchial Epithelial Cells, COS-7 Cells)

While specific studies focusing solely on the effects of 8,12-dimethylbenz(a)anthracene on human bronchial epithelial cells and COS-7 cells are not extensively documented in the reviewed literature, these and similar cell lines are standard tools for investigating the cellular and molecular effects of PAHs. Human bronchial epithelial cells are a relevant model for studying the effects of inhaled carcinogens, as the respiratory tract is a primary route of human exposure to environmental pollutants like PAHs. nih.gov Studies with other PAHs, such as benzo[a]pyrene, have shown that human bronchial epithelial cells can metabolize these compounds into reactive intermediates that can cause DNA damage and cellular toxicity. nih.gov

Two rat intestinal epithelial cell lines, IEC-17 (from the duodenum) and IEC-18 (from the ileum), have been used to study the cytotoxic effects and metabolism of DMBA. epa.gov These studies revealed that IEC-18 cells are significantly more sensitive to the toxic effects of DMBA than IEC-17 cells. epa.gov This differential sensitivity was correlated with a much higher metabolic rate of DMBA in the IEC-18 cells, highlighting the importance of cellular metabolism in determining the toxic outcome. epa.gov

Rodent Models (e.g., Mouse Epidermis, Rat Liver, Hamsters)

Rodent models have been fundamental to understanding the carcinogenic properties of DMBA. Various strains of mice and rats have been employed to study tumor development in different organs.

Mouse Models:

Skin Carcinogenesis: The mouse epidermis is a classic model for studying two-stage carcinogenesis, where DMBA is used as an initiator followed by a promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

Mammary Carcinogenesis: DMBA is a potent inducer of mammary tumors in susceptible mouse strains like BALB/c. nih.govwikipedia.org Studies in these models have shown that DMBA can induce various histological types of breast cancer, with adenoacanthoma being a common type. nih.gov The incidence and type of tumors can be influenced by the genetic background of the mouse strain. wikipedia.orgnih.gov For instance, MMTV-ErbB2 transgenic mice exposed to DMBA exhibit enhanced mammary tumor development. nih.gov

Lung and Other Cancers: In addition to mammary tumors, DMBA can also induce lung cancer, particularly at lower doses, as well as tumors in lymphoid tissue and the stomach in BALB/c mice. nih.gov

Immunotoxicity Studies: B6C3F1 and C57BL/6N mice have been extensively used to investigate the immunotoxic effects of DMBA, demonstrating its impact on spleen and bone marrow. nih.govnih.govvin.com

Rat Models:

Mammary Carcinogenesis: Sprague-Dawley rats are highly susceptible to DMBA-induced mammary carcinogenesis, providing a widely used model for studying breast cancer development. nih.govmdpi.com

Leukemogenesis: Long-Evans rats have been used to study the leukemogenic effects of DMBA and its binding to DNA in hematopoietic organs like the spleen and bone marrow. nih.gov

Liver Metabolism: The rat liver is a key site for the metabolic activation of DMBA, and studies using rat liver microsomes have been crucial in identifying the metabolic pathways and the enzymes involved, such as cytochrome P-450. nih.gov

Hamsters: Hamsters have also been utilized in studies of chemically induced tumors, contributing to the broader understanding of PAH carcinogenesis. epa.gov

Table 1: Rodent Models in 8,12-Dimethylbenz(a)anthracene Research

| Rodent Model | Organ(s) of Study | Key Findings |

|---|---|---|

| Mice | ||

| BALB/c | Mammary gland, Lung, Lymphoid tissue, Stomach | Induction of various tumors, including adenoacanthoma of the breast. nih.govwikipedia.org |

| C57BL/6N | Spleen, Thymus, Liver | Used in studies of immunotoxicity and the role of microsomal epoxide hydrolase. vin.comnih.gov |

| B6C3F1 | Spleen, Bone Marrow | Demonstrated DMBA-induced immunosuppression. nih.govnih.gov |

| MMTV-ErbB2 Transgenic | Mammary gland | Enhanced mammary tumorigenesis upon DMBA exposure. nih.gov |

| Rats | ||

| Sprague-Dawley | Mammary gland | Highly susceptible to DMBA-induced mammary tumors. nih.govmdpi.com |

Aquatic Organism Models (e.g., Fish Species)

Aquatic organisms, particularly fish, serve as valuable models for studying the effects of waterborne pollutants like DMBA.

Zebrafish (Danio rerio): The zebrafish is a well-established model for developmental toxicity and carcinogenesis studies. nih.gov Exposure of zebrafish embryos and fry to DMBA has been shown to induce a variety of neoplasms, with the liver being a principal target tissue. nih.gov The gills and blood vessels are also susceptible to carcinogenic effects. nih.gov These studies demonstrate that the carcinogenic response in zebrafish is dependent on the developmental stage at the time of exposure. nih.gov

Tilapia (Oreochromis niloticus): Tilapia have been used to investigate the immunotoxic effects of DMBA. vin.com Exposure of tilapia to DMBA resulted in a reduction in the cellularity of the spleen and pronephros (the fish equivalent of bone marrow). vin.com However, in these studies, the phagocytic activity of macrophages from the spleen and pronephros was not significantly altered at the tested doses. vin.com

Nibbler Fish (Girella punctata): Studies with the nibbler fish have shown that exposure to benz[a]anthracene, the parent compound of DMBA, can lead to the upregulation of apoptosis-related genes in the liver, suggesting that the liver is a target for the toxic effects of this class of compounds in fish. nih.gov

Microbial Systems (e.g., Salmonella typhimurium)

Microbial systems, most notably the Salmonella typhimurium reverse mutation assay (Ames test), are widely used to screen for the mutagenic potential of chemical compounds. 8,12-Dimethylbenz(a)anthracene and its parent compound, benz[a]anthracene, have consistently tested positive for mutagenicity in various strains of S. typhimurium, including TA98, TA100, and TA1535.

The mutagenic activity of DMBA in these bacterial assays is dependent on metabolic activation. This is typically achieved by adding a mammalian liver homogenate (S9 fraction) to the test system. The S9 fraction contains the necessary enzymes, including cytochrome P450s and microsomal epoxide hydrolase, to convert DMBA into its mutagenic metabolites, which can then cause mutations in the bacterial DNA. The Ames test provides a rapid and sensitive method for identifying the genotoxic potential of compounds like DMBA and has been crucial in the initial hazard identification of many carcinogens.

Advanced Analytical Methodologies in Benz a Anthracene, 8,12 Dimethyl Research

Chromatographic and Spectrometric Techniques for Metabolite and Adduct Analysis

The analysis of 8,12-dimethylbenz(a)anthracene and its derivatives heavily depends on the separation power of chromatography coupled with the detection capabilities of spectrometry. These techniques are crucial for profiling metabolites in biological systems and detecting the compound in environmental samples.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and identifying the various metabolites of 8,12-dimethylbenz(a)anthracene produced in biological systems. ebsco.comadvancechemjournal.comresearchgate.net This method utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. advancechemjournal.comresearchgate.net The differential interactions of the metabolites with the stationary phase lead to their separation. advancechemjournal.com

In a typical application, a sample, such as a rat liver supernatant fraction, is injected into the HPLC system. sigmaaldrich.comsigmaaldrich.com A common setup for the analysis of 8,12-dimethylbenz(a)anthracene metabolites employs a reversed-phase column, like a SUPELCOSIL™ LC-18, with a gradient mobile phase of methanol (B129727) and water. sigmaaldrich.comsigmaaldrich.com A fluorescence detector is often used for its high sensitivity in detecting PAHs and their metabolites. sigmaaldrich.comsigmaaldrich.com This approach allows for the effective separation and profiling of various metabolic products. sigmaaldrich.comsigmaaldrich.comnih.gov For instance, research has successfully identified 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene as a metabolite in rat liver microsomes using HPLC. nih.gov Furthermore, HPLC can be combined with other techniques, such as mass spectrometry (LC-MS/MS), to provide even greater selectivity and sensitivity for the analysis of complex environmental and food samples. sciex.com

Table 1: HPLC Conditions for 8,12-dimethylbenz(a)anthracene Metabolite Analysis

| Parameter | Value |

| Column | SUPELCOSIL™ LC-18, 25 cm × 4.6 mm I.D., 5 μm particles |

| Mobile Phase | [A] methanol:[B] water, (50:50, A:B), 10 min to 100:0 at 2.5% /min |

| Flow Rate | 0.8 mL/min |

| Detector | Fluorescence |

| Sample | Rat liver, 9000 × g supernatant fraction from Aroclor-treated animals |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography/Mass Spectrometry (GC/MS) for Environmental Detection

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful and widely used technique for the identification and quantification of a broad range of chemicals, including 8,12-dimethylbenz(a)anthracene, in environmental samples. silcotek.com This method is particularly valuable for analyzing complex matrices such as water, soil, and air. thermofisher.comuctm.eduthermofisher.com In GC/MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification and quantification. silcotek.com

The versatility of GC/MS allows for the analysis of thousands of different chemicals, often with methods developed to target between 10 and 100 specific compounds. silcotek.com For the analysis of PAHs in environmental samples, GC/MS is often preferred over other techniques due to its high selectivity, resolution, and sensitivity. uctm.edu Modern triple quadrupole GC-MS/MS systems offer even greater selectivity, which is particularly beneficial when analyzing complex environmental matrices with high background interference. thermofisher.com This enhanced selectivity can streamline sample preparation and improve laboratory productivity. thermofisher.com The use of GC/MS is crucial for monitoring PAHs, which are known environmental pollutants, and ensuring compliance with regulatory limits. thermofisher.comshimadzu.com

³²P-Postlabeling Technique for DNA Adduct Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts formed by carcinogens like 8,12-dimethylbenz(a)anthracene. nih.govspringernature.com This technique is capable of detecting adducts at extremely low frequencies, as low as one adduct in 10¹⁰ nucleotides, making it suitable for biomonitoring studies of environmental exposures. nih.govnih.gov The assay involves several key steps:

Enzymatic Digestion: The DNA is enzymatically digested into its constituent nucleoside 3'-monophosphates. nih.gov

Enrichment: The adduct-containing fraction of the digest is enriched. nih.gov

Labeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Quantification: The ³²P-labeled adducts are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC, and quantified by measuring their radioactivity. nih.govspringernature.com

A significant enhancement to the sensitivity of this method involves the use of nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts. This leaves the adducts as preferred substrates for the labeling reaction, leading to a 20- to 100-fold increase in sensitivity for individual adducts. nih.gov Studies using this technique have revealed the persistence of 8,12-dimethylbenz(a)anthracene-DNA adducts in mouse skin, with adducts being approximately 10 times more persistent in dermal DNA compared to epidermal DNA over a 42-week period. nih.gov

Circular Dichroism Spectral Analysis for Metabolite Configuration

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules, such as the dihydrodiol metabolites of 8,12-dimethylbenz(a)anthracene. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a sample. oulu.fi Chiral molecules will exhibit a characteristic CD spectrum, and the spectra of enantiomers will be mirror images of each other. nih.gov

In the context of 8,12-dimethylbenz(a)anthracene research, CD spectroscopy has been instrumental in elucidating the stereochemistry of its metabolites. For example, by comparing the CD spectra of isolated metabolites to those of known standards, researchers have been able to assign the absolute configurations of cis- and trans-5,6-dihydrodiol enantiomers. nih.gov This is crucial for understanding the stereoselective metabolism of the parent compound by different organisms and enzyme systems. nih.govnih.gov For instance, the metabolism of 8,12-dimethylbenz(a)anthracene by the fungus Mycobacterium vanbaalenii PYR-1 was found to be highly regio- and stereoselective, producing a 100% pure 5S,6S enantiomer of the trans-5,6-dihydrodiol. nih.gov

Structural Elucidation Techniques

Determining the precise three-dimensional structure of 8,12-dimethylbenz(a)anthracene and its derivatives is fundamental to understanding their structure-activity relationships. X-ray diffraction is a primary technique employed for this purpose.

Single-Crystal X-ray Diffraction for Fluorine-Substituted Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.combeilstein-journals.orgresearchgate.netbeilstein-journals.org This method has been applied to study the structures of fluorine-substituted derivatives of 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA), a carcinogenic compound that lacks an aromatic bay region. nih.gov

By determining the crystal structures of the 5-fluoro and 6-fluoro regioisomers of THDMBA, researchers have gained insights into the structure-reactivity relationships that influence their carcinogenic potential. nih.gov The analysis revealed that the partially reduced A-ring of these compounds exists in both enantiomeric half-chair conformations in the crystalline state. nih.gov Furthermore, the anthracene (B1667546) ring systems are quasi-planar and exhibit a right-handed twist in one conformer and the opposite twist in the other. nih.gov A detailed analysis of bond lengths, bond angles, and torsion angles provides a comprehensive understanding of the molecular geometry. nih.govnih.govmdpi.com This structural information is critical for understanding how substitutions, such as the introduction of a fluorine atom, can modulate the biological activity of these compounds. nih.govresearchgate.net

Cellular and Molecular Assays

The investigation of the biological effects of Benz(a)anthracene (B33201), 8,12-dimethyl- at the cellular and molecular level relies on a suite of sophisticated assays. These techniques are crucial for elucidating the mechanisms of toxicity and carcinogenicity of this polycyclic aromatic hydrocarbon (PAH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, including cells, as they pass through a laser beam. In the context of research on chemical carcinogens like dimethylbenz(a)anthracene, it is instrumental in determining the effects of the compound on cell cycle progression.

Detailed research findings on the specific isomer 8,12-dimethylbenz(a)anthracene are limited in the public domain. However, studies on the closely related and widely studied isomer, 7,12-dimethylbenz(a)anthracene (DMBA), provide significant insights. When hairless mice were treated with a single topical application of DMBA, flow cytometry was used to determine the epidermal DNA distribution patterns. The analysis revealed an accumulation of cells with S phase DNA content, peaking at 16 hours after application. This suggests that DMBA interferes with the normal progression of the cell cycle, specifically by slowing down the rate of DNA synthesis in S phase cells, rather than blocking the entry of cells into the S phase. nih.gov

Another study involving DMBA-treated mice examined the lymphocytes from local lymph nodes. Cell cycle analysis of these lymphocytes indicated that the observed increase in lymphocyte numbers was not due to cell division within the lymph node, pointing towards altered homing properties of these immune cells. nih.gov

Table 1: Effects of 7,12-dimethylbenz(a)anthracene on Cell Cycle as Determined by Flow Cytometry

| Cell Type | Finding | Implication | Reference |

| Hairless Mouse Epidermal Cells | Accumulation of cells in S phase | Slowdown of DNA synthesis | nih.gov |

| Mouse Lymph Node Lymphocytes | No increase in cell division within the lymph node | Altered lymphocyte homing properties | nih.gov |

Micronuclei Frequency and Chromosomal Aberration Assays

Micronuclei and chromosomal aberration assays are standard methods in genetic toxicology to assess the DNA-damaging potential of chemical substances. A micronucleus is a small, extranuclear body that contains a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis. The frequency of micronuclei serves as an indicator of chromosomal damage.

In vivo studies using the closely related compound 7,12-dimethylbenz(a)anthracene have demonstrated its genotoxic effects. In one such study, Wistar rats treated with DMBA showed a significant increase in the percentage of micronucleated polychromatic erythrocytes (MnPCEs) in bone marrow.

Chromosomal aberration assays directly examine the structural integrity of chromosomes in metaphase cells. Research has shown that intravenous injection of 7,12-dimethylbenz(a)anthracene into rats induces a range of chromosomal aberrations in bone marrow cells, primarily consisting of gaps and breaks, with exchanges being less frequent. nih.gov The frequency of these aberrations was found to be time-dependent and varied between different rat strains, with spontaneously hypertensive rats (SHR) showing a significantly higher frequency of aberrations compared to control Wistar Kyoto (WKY) rats at 12 and 18 hours post-treatment. nih.gov Furthermore, certain chromosomes, specifically chromosomes 1 and 2, were found to be more susceptible to DMBA-induced aberrations. nih.gov

Table 2: Genotoxicity of 7,12-dimethylbenz(a)anthracene as Measured by Micronuclei and Chromosomal Aberration Assays

| Assay | Animal Model | Cell Type | Key Findings | Reference |

| Micronucleus Assay | Wistar Rats | Bone Marrow Polychromatic Erythrocytes | Significant increase in the percentage of micronucleated cells. | |

| Chromosomal Aberration Assay | Wistar Kyoto (WKY) and Spontaneously Hypertensive (SHR) Rats | Bone Marrow Cells | Induction of chromosomal gaps and breaks. Higher frequency of aberrations in SHR rats compared to WKY rats. Chromosomes 1 and 2 are particularly susceptible. nih.gov | nih.gov |

Aryl Hydrocarbon Receptor (AhR) Transactivation Assays

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic effects of many PAHs. Upon binding to a ligand like a dimethylbenz(a)anthracene isomer, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s (CYPs). AhR transactivation assays are designed to measure the ability of a compound to activate this signaling pathway.

In a rat model of mammary tumorigenesis induced by DMBA, high levels of AhR were detected in the resulting tumors, with nuclear localization suggesting constitutive activation of the receptor. This highlights the sustained role of the AhR signaling pathway in the carcinogenic process initiated by this compound.

Table 3: Role of Aryl Hydrocarbon Receptor in the Effects of 7,12-dimethylbenz(a)anthracene

| Aspect | Finding | Implication | Reference |

| Mechanism of Action | Toxic and carcinogenic effects are mediated by AhR activation. | The AhR is a key molecular target for this class of compounds. | |